molecular formula C10H15ClN2 B130685 Semiamitraz hydrochloride CAS No. 51550-40-4

Semiamitraz hydrochloride

Cat. No.: B130685
CAS No.: 51550-40-4
M. Wt: 198.69 g/mol
InChI Key: VXSNJXDZTGFDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semiamitraz hydrochloride is a chemical compound known for its high acaricidal activity. It is a derivative of amitraz, a well-known formamidine acaricide and insecticide. The compound is characterized by its molecular formula C₁₀H₁₄N₂·HCl and is primarily used in veterinary medicine to control ectoparasites such as mites and ticks .

Scientific Research Applications

Semiamitraz hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Semiamitraz hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Mechanism of Action

Semiamitraz hydrochloride, also known as Semiamitraz chloride, is a chemical transformation product with high acaricidal activity . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the octopamine receptor . Octopamine receptors are found in the nervous system of many invertebrates and play a crucial role in neurotransmission .

Mode of Action

This compound acts as an agonist at the octopamine receptor . By binding to these receptors, it mimics the action of octopamine, a neurotransmitter in invertebrates . This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the affected pests .

Biochemical Pathways

Its action on the octopamine receptor suggests that it interferes with normal neurotransmission in invertebrates . The downstream effects of this interference likely include disruption of essential physiological processes, leading to the death of the organism .

Pharmacokinetics

Its chemical properties suggest that it is volatile and almost insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in organisms, as well as its bioavailability .

Result of Action

The primary result of this compound’s action is the death of the affected pests due to overstimulation of their nervous system . This makes it an effective acaricide, or mite killer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and water insolubility suggest that it may be less effective in humid or wet environments . Additionally, it is moderately persistent in the soil, which could affect its long-term efficacy and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semiamitraz hydrochloride involves the reaction of 2,4-dimethylaniline with N-methylformamide in the presence of phosphorus oxychloride. The reaction is carried out in a xylene solution, and the mixture is stirred at 70°C for three hours. After the reaction is complete, the product is cooled, washed with water, and neutralized to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified to meet the required standards for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Semiamitraz hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Amitraz: A parent compound with similar acaricidal properties.

    Formamidine Derivatives: Other derivatives with varying degrees of acaricidal activity.

Uniqueness: Semiamitraz hydrochloride is unique due to its high solubility in water and lower alcohols, making it more effective in aqueous formulations. It also has a higher stability compared to other formamidine derivatives, which enhances its efficacy in controlling resistant mite populations .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSNJXDZTGFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33089-74-6 (Parent)
Record name Semiamitraz hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10199510
Record name Semiamitraz chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51550-40-4
Record name Semiamitraz chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51550-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semiamitraz hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semiamitraz chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEMIAMITRAZ HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.